![molecular formula C10H18O3 B14247843 Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- CAS No. 401910-15-4](/img/structure/B14247843.png)
Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[410]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- is a complex organic compound with the molecular formula C10H18O3 This compound is characterized by a bicyclic structure with a hydroperoxy group and three methyl groups attached to the heptane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- typically involves multiple steps. One common method includes the oxidation of Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl- using hydrogen peroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of the hydroperoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using advanced catalytic systems to enhance yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process, making it more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the hydroperoxy group to hydroxyl or other functional groups.
Substitution: The compound can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives, alcohols, and substituted bicyclic compounds, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroperoxy group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can modulate various biochemical pathways. These interactions can result in changes in cellular functions and have potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl-: Lacks the hydroperoxy group but shares the bicyclic structure and methyl groups.
Bicyclo[4.1.0]heptan-3-one, 4,7,7-trimethyl-: Contains a ketone group instead of the hydroperoxy group.
Bicyclo[4.1.0]hept-4-en-3-ol, 4,7,7-trimethyl-: Features a double bond in the heptane ring.
Uniqueness
The presence of the hydroperoxy group in Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds. This functional group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
401910-15-4 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
4-hydroperoxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C10H18O3/c1-9(2)6-4-8(11)10(3,13-12)5-7(6)9/h6-8,11-12H,4-5H2,1-3H3 |
Clé InChI |
CZOAFBFJCHQNCL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2C1CC(C(C2)O)(C)OO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14247770.png)
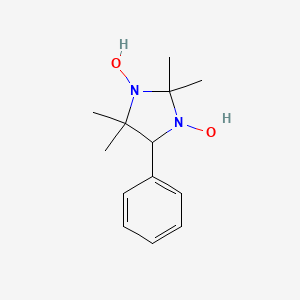
![3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14247790.png)
![1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-](/img/structure/B14247797.png)
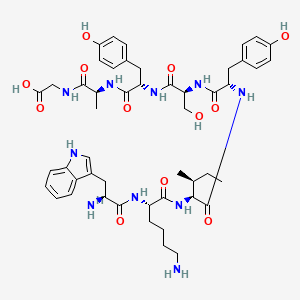
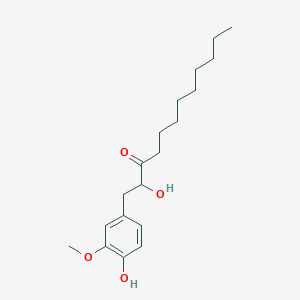
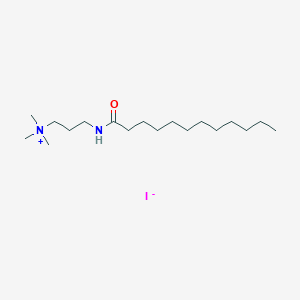
![2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-](/img/structure/B14247822.png)
![2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-](/img/structure/B14247830.png)
![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)

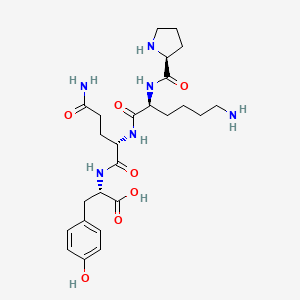
![1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate](/img/structure/B14247848.png)
![Pyrrolidine, 1-[(2,5-dihydro-1,2-dimethyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14247856.png)
